Evidence Item 1: Derazantinib Is a Dual FGFR/CSF1R Inhibitor with 1:1 nM Potency — A Property Absent from Pemigatinib and Infigratinib
In comparative biochemical kinase profiling, derazantinib demonstrated approximately 1:1 nM inhibitory potency against FGFR1, FGFR2, FGFR3, and CSF1R. This equipotent dual FGFR/CSF1R activity was explicitly noted as 'a potency not observed for other clinically relevant FGFR inhibitors' [1]. In cellular assays, derazantinib inhibited p-CSF1R with mean ± SEM IC₅₀ values of 307 nM (RAW264.7 macrophages), <500 nM (GDM1 cells), and 54 nM (DEL cells), comparable to its potency against FGFR2-transfected HeLa cells (107 nM), confirming that FGFR1–3 and CSF1R share similar sensitivity to derazantinib [2]. In contrast, the selective FGFR inhibitor pemigatinib showed no efficacy in CSF1R-expressing xenograft models where derazantinib was active, and specific FGFR inhibitors were described as 'without significant CSF1R activity' [3]. This dual targeting enables simultaneous inhibition of oncogenic FGFR signaling and CSF1R-driven M2-type tumor-associated macrophage maintenance, a mechanism not achievable with selective FGFR1–3 inhibitors [3].
| Evidence Dimension | Equipotent dual inhibition of FGFR and CSF1R kinases |
|---|---|
| Target Compound Data | Biochemical IC₅₀: ~1:1 nM for FGFR1/2/3 and CSF1R; Cellular p-CSF1R IC₅₀: 54–307 nM across macrophage and tumor cell lines |
| Comparator Or Baseline | Pemigatinib and infigratinib: no meaningful CSF1R inhibitory activity; pemigatinib showed no efficacy in CSF1R-driven xenograft models |
| Quantified Difference | Derazantinib: dual FGFR/CSF1R inhibition at ~1:1 nM; Comparators: CSF1R activity absent or negligible — described as 'not observed for other clinically relevant FGFRi's' |
| Conditions | Radiometric biochemical kinase assay; cellular p-CSF1R western blot in RAW264.7 macrophages, GDM1, DEL tumor cells; in vivo CSF1R-expressing tumor xenograft models |
Why This Matters
For procurement decisions in immuno-oncology research, derazantinib's unique dual FGFR/CSF1R profile eliminates the need to combine a selective FGFR inhibitor with a separate CSF1R inhibitor, reducing experimental complexity and cost while enabling evaluation of tumor-cell-intrinsic and microenvironmental effects simultaneously.
- [1] McSheehy PMJ, Bachmann F, Forster-Gross N, et al. Abstract LB-C12: Derazantinib (DZB): A dual FGFR/CSF1R-inhibitor active in PDX-models of urothelial cancer. Mol Cancer Ther. 2019;18(12_Suppl):LB-C12. doi:10.1158/1535-7163.TARG-19-LB-C12 View Source
- [2] El Shemerly M, Kellenberger L, Zanini E, Lane H, McSheehy P. Abstract 5501: Derazantinib, an FGFR1-3 inhibitor, inhibits CSF1R in macrophages and tumor cell lines, and synergizes with a PDL1-antibody in an FGFR-driven murine syngeneic model. Cancer Res. 2022;82(12_Suppl):5501. doi:10.1158/1538-7445.AM2022-5501 View Source
- [3] El Shemerly M, Zanini E, Lecoultre M, et al. Derazantinib, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models. Anti-Cancer Drugs. 2023;34(9):1035-1045. doi:10.1097/CAD.0000000000001480 View Source
